N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine
Overview
Description
Preparation Methods
The synthesis of N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine involves the reaction of ethylenediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like 2,2,2-trifluoroethanol and catalysts such as palladium on activated charcoal . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine exerts its effects involves its interaction with molecular targets through its trifluoroethyl and ethylenediamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in proteomics research, it may interact with proteins to alter their structure and function .
Comparison with Similar Compounds
N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: This compound has a similar trifluoroethyl group but lacks the ethylenediamine moiety.
N-Methyl-N-(2,2,2-trifluoroethyl)amine: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and applications.
The uniqueness of N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine lies in its combination of the trifluoroethyl and ethylenediamine groups, which provide distinct chemical and physical properties .
Properties
IUPAC Name |
N-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-2-10-3-4-11-5-6(7,8)9/h10-11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMDLHLDHJYTIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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